6-Bromo-2-naphthamide
Overview
Description
6-Bromo-2-naphthamide is an organic compound with the molecular formula C11H8BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and an amide group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthamide typically involves the bromination of 2-naphthamide. One common method is to start with 2-naphthamide and subject it to bromination using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-naphthamide by using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromo-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted naphthamides depending on the nucleophile used.
Reduction: 2-Naphthamide.
Oxidation: 6-Bromo-2-naphthoic acid.
Scientific Research Applications
6-Bromo-2-naphthamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied for its inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and leading to increased levels of neurotransmitters in the brain. This mechanism is of interest in the treatment of neurological disorders such as depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Naphthamide: Lacks the bromine substitution at the sixth position.
6-Bromo-2-naphthylamine: Contains an amine group instead of an amide group.
Uniqueness
6-Bromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the amide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromonaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRQHJKFKCXNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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